molecular formula C13H14N2O2S2 B3011930 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 118050-07-0

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3011930
CAS No.: 118050-07-0
M. Wt: 294.39
InChI Key: RGSSOVRLVMEJAV-DHZHZOJOSA-N
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Description

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative of significant interest in medicinal chemistry and oncology research . Compounds based on the thiazolidin-4-one scaffold have demonstrated a broad spectrum of biological activities, with considerable potential as anticancer agents . Research indicates that these derivatives can act as multi-target enzyme inhibitors, interfering with crucial cancer cell proliferation pathways . Their potential mechanisms of action include direct interaction with DNA or inhibition of DNA-metabolizing enzymes like topoisomerase, which can trigger apoptosis in cancer cells . The 5-ene subgroup of 4-thiazolidinones, to which this compound belongs, is particularly noted for its potent pharmacological profiles and is frequently explored in the rational design of new lead compounds . This specific derivative is intended for use in investigative studies, including in vitro cell line assays and enzymatic inhibition studies, to further elucidate the structure-activity relationship (SAR) of thiazolidinone-based chemotherapeutic candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-15-12(16)11(19-13(15)18)8-14-9-4-6-10(17-2)7-5-9/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFVTTXZMRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the thiazolidinone class exhibit significant antimicrobial properties. Specifically, 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its ability to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity. This mechanism is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Anticancer Properties

The compound has shown promise in cancer research, where it may induce apoptosis in cancer cells. This action is believed to occur through the modulation of specific signaling pathways involved in cell proliferation and survival. Studies have demonstrated its potential effectiveness against various cancer cell lines, making it a candidate for further exploration in anticancer drug development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this thiazolidinone derivative exhibits anti-inflammatory properties. It can modulate inflammatory responses by reducing levels of pro-inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several thiazolidinone derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups. Mechanistic studies suggested that the compound activates caspase pathways, essential for programmed cell death, thus highlighting its potential as an anticancer therapeutic agent .

Case Study 3: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects demonstrated that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This finding supports its application in inflammatory diseases and suggests a pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its amino-methylene linkage to the 4-methoxyphenyl group, unlike most analogs that feature arylidene substituents (e.g., benzylidene or furylmethylene groups). Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (4-MeOPhNH)methylene C₁₃H₁₃N₂O₂S₂ 313.39 Amino-methylene linkage, methoxy group
(5Z)-5-(4-Fluorophenylamino)methylene analog (4-FPhNH)methylene C₁₂H₁₁FN₂OS₂ 282.36 Fluorine substituent; lower molecular weight
3-Ethyl-5-(4-MeO-3-NO₂PhCH₂) analog 4-MeO-3-NO₂PhCH₂ C₁₃H₁₂N₂O₄S₂ 324.38 Nitro group increases acidity (predicted pKa: -2.86)
(5Z)-5-Benzofuran-2-ylmethylene Benzofuran-2-ylmethylene C₁₁H₇NO₂S₂ 257.31 Fused heterocyclic ring; higher melting point (246–250°C)
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl group at position 3 C₉H₇NOS₂ 225.29 Simpler structure; phenyl instead of ethyl

Key Observations :

  • The methoxy group in the target compound and contributes to electron-donating effects, contrasting with electron-withdrawing groups like nitro (-NO₂) in or fluorine in .
  • The ethyl group at position 3 in the target compound likely increases lipophilicity compared to phenyl-substituted analogs .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) achieves high yields (62–94%), suggesting efficiency for scalable production.
  • aldehyde) may require optimized conditions.

Key Observations :

  • Substituents like fluorine () or nitro groups () could modulate toxicity or target specificity.

Crystallographic and Computational Analysis

Crystal structures of rhodanine derivatives (e.g., ) are often resolved using SHELX and visualized via ORTEP . These tools highlight packing patterns and hydrogen-bonding networks, critical for understanding stability and interactions. For example:

  • The methoxy group in the target compound may participate in C–H···O or N–H···O interactions, similar to hydroxybenzylidene derivatives .
  • Graph set analysis () could clarify how the amino-methylene linkage influences supramolecular assembly compared to arylidene analogs.

Biological Activity

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone class, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure fused with a methoxyphenyl group. The molecular formula is C13H14N2O2S2C_{13}H_{14}N_{2}O_{2}S_{2}, with a specific InChI representation indicating its unique chemical identity:

InChI=1S/C13H14N2O2S2/c131512(16)11(1913(15)18)81494610(172)759/h48,16H,3H2,12H3\text{InChI}=1S/C13H14N2O2S2/c1-3-15-12(16)11(19-13(15)18)8-14-9-4-6-10(17-2)7-5-9/h4-8,16H,3H2,1-2H3

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Properties : It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The compound can modulate inflammatory responses by reducing levels of pro-inflammatory mediators.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in HeLa cells
Anti-inflammatoryReduction of ROS and NO levels
Insulin SensitizationEnhanced glucose uptake in vitro

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity against various strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Research : In vitro studies on HeLa cells revealed that this compound induced apoptosis through both extrinsic and intrinsic pathways. This was evidenced by increased caspase activity and DNA fragmentation.
  • Metabolic Effects : Research indicated that certain thiazolidinone derivatives improved insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice. They were effective in attenuating hyperglycemia and modulating lipid profiles.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazolidinone derivatives:

Compound Activity Notes
3-Phenyl-2-thioxo-1,3-thiazolidin-4-oneAntimicrobial and anti-inflammatorySimilar structure
3-Methyl-2-thioxo-1,3-thiazolidin-4-onePotential anticancer agentInvestigated for various cancers
3-Benzyl-2-thioxo-1,3-thiazolidin-4-oneAntifungal and antiviral activitiesDifferent substitution pattern

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is synthesized via condensation of 2-thioxo-1,3-thiazolidin-4-one derivatives with appropriate aldehydes or amines under reflux conditions. For example, glacial acetic acid with sodium acetate as a catalyst is commonly used, as seen in analogous thiazolidinone syntheses . Reaction monitoring via TLC and purification through recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry. ORTEP-3 or WinGX can visualize anisotropic displacement parameters .
  • Spectroscopy : Employ 1^1H/13^13C NMR to verify substituent positions, IR for carbonyl (C=O) and thione (C=S) stretching frequencies, and mass spectrometry for molecular ion validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?

  • Methodological Answer :

  • Parameter screening : Vary solvents (e.g., DMF/acetic acid mixtures), catalysts (e.g., K2_2CO3_3), and reaction times .
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., deiodinated or oxidized derivatives, as noted in analogous compounds) .
  • Table : Example optimization data for similar reactions:
Solvent SystemCatalystYield (%)Purity (%)
Acetic acidNaOAc6592
DMF/AcOHK2_2CO3_37895

Q. How to resolve contradictions in crystallographic data, such as disordered moieties or twinning?

  • Methodological Answer :

  • Refinement strategies : Apply SHELXL’s TWIN/BASF commands for twinned data or PART/ISOR for anisotropic displacement modeling .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury for Hirshfeld surface analysis to validate intermolecular interactions .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking studies : Utilize AutoDock Vina to model interactions with targets like protein disulfide isomerase (PDI), referencing structural analogs with anti-myeloma activity .
  • DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites, particularly at the thione sulfur or methoxyphenyl group .

Q. How to assess bioactivity against specific disease targets (e.g., cancer, microbial pathogens)?

  • Methodological Answer :

  • In vitro assays : Screen against myeloma cell lines (e.g., RPMI-8226) using MTT assays, comparing IC50_{50} values with known PDI inhibitors like CCF642 .
  • Mechanistic studies : Perform Western blotting to monitor apoptosis markers (e.g., caspase-3 cleavage) or ROS generation assays to evaluate oxidative stress modulation .

Data Contradiction Analysis

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Cross-validation : Reconcile NMR-derived torsion angles with X-ray dihedral angles (e.g., planar vs. non-planar heterocyclic rings) using Mercury’s overlay tools .
  • Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility not captured in static crystal structures .

Tables for Comparative Analysis

Table 1 : Key spectroscopic signatures of thiazolidinone derivatives :

Functional GroupIR (cm1^{-1})1^1H NMR (δ, ppm)
C=S (thione)1200–1250-
C=O (ketone)1680–1720-
Methoxy (-OCH3_3)-3.75–3.85 (s, 3H)

Table 2 : Bioactivity comparison with structural analogs :

CompoundTargetIC50_{50} (μM)
CCF642 (PDI inhibitor)Myeloma cells1.2
Analog with 4-iodophenylROS inhibition3.8

Key Software Tools

  • Crystallography : SHELXL (refinement), WinGX (data processing), ORTEP-3 (visualization) .
  • Computational Chemistry : Gaussian (DFT), AutoDock Vina (molecular docking) .

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